molecular formula C6H12N2 B3123654 2-(Ethylamino)-2-methylpropanenitrile CAS No. 31058-08-9

2-(Ethylamino)-2-methylpropanenitrile

Cat. No. B3123654
CAS RN: 31058-08-9
M. Wt: 112.17 g/mol
InChI Key: HOFRQIRBOREDMY-UHFFFAOYSA-N
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Description

2-(Ethylamino)ethanol, also known as N-Ethylethanolamine, is a colorless liquid with an amine-like odor . It is used as a solvent and intermediate in laboratory chemicals . It is also an efficient compound used for inhibiting corrosion .


Molecular Structure Analysis

The molecular formula of 2-(Ethylamino)ethanol is C4H11NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-(Ethylamino)ethanol has a vapor pressure of less than 1 mmHg at 20 °C and a refractive index of n20/D 1.441 (lit.) . It is soluble in water .

Scientific Research Applications

1. Use in Radical-Mediated Degradation Studies

2,2'-Azobis(2-methylpropanenitrile) (AIBN), a related compound to 2-(Ethylamino)-2-methylpropanenitrile, is frequently employed to study radical-mediated degradation of pharmaceutical compounds. AIBN's stability and favorable properties make it a widely used compound in these studies. A stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, formed during AIBN's decomposition, is easily detected by liquid chromatography/mass spectrometry and can serve as a marker to confirm AIBN's activity and monitor the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).

2. Herbicide Runoff Studies

2-(Ethylamino)-2-methylpropanenitrile, as a part of cyanazine, has been studied for its effects in herbicide runoff. Research has explored the effects of different application rates, grass cover, and formulation types on the losses of cyanazine in runoff, providing insights into the environmental impact and behavior of such herbicides (Wauchope, Williams, & Marti, 1990).

3. Study of Degradation Products in Water Treatment

The degradation of atrazine, a compound related to 2-(Ethylamino)-2-methylpropanenitrile, by ozone and OH radicals during water treatment processes has been investigated. This research identifies main degradation products and quantifies their contribution to the overall degradation process, offering valuable insights for drinking water treatment (Acero, Stemmler, & Gunten, 2000).

4. Impact on Photochemical Reactions in Plants

Studies have examined the effects of compounds like cyanazine on the photochemical reactions of isolated chloroplasts in plants. This research helps in understanding how such chemicals influence plant biology at a molecular level, particularly in terms of electron transport and photophosphorylation (Brewer, Arntzen, & Slife, 1979).

5. Use in CO2 Capture Studies

2-(Ethylamino)ethanol, a related compound, has been investigated for its reactivity with CO2, forming liquid carbonated species. These findings are significant for the development of CO2 capture technologies, offering potential environmental benefits (Barzagli, Mani, & Peruzzini, 2016).

Safety And Hazards

2-(Ethylamino)ethanol is considered hazardous. It may cause an allergic skin reaction, serious eye damage, and may be harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(ethylamino)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-4-8-6(2,3)5-7/h8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFRQIRBOREDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287791
Record name 2-(Ethylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-2-methylpropanenitrile

CAS RN

31058-08-9
Record name 2-(Ethylamino)-2-methylpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31058-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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